molecular formula C6H4BrClO B154644 2-Bromo-4-chlorophenol CAS No. 695-96-5

2-Bromo-4-chlorophenol

Cat. No. B154644
CAS RN: 695-96-5
M. Wt: 207.45 g/mol
InChI Key: ZIYRDJLAJYTELF-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenol is a halogenated phenol that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been synthesized and modified in different ways to explore its reactivity, electronic properties, and potential use in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 2-Bromo-4-chlorophenol derivatives has been achieved through various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized by reacting 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Additionally, enantiomerically pure diarylethanes have been synthesized starting from related compounds, indicating the versatility of halogenated phenols in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorophenol derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecules . These studies have confirmed the expected molecular geometries and have provided insight into the electronic structure of the compounds.

Chemical Reactions Analysis

2-Bromo-4-chlorophenol and its derivatives undergo various chemical reactions, including Pd-catalyzed Suzuki cross-coupling reactions to produce a variety of derivatives with moderate to good yields . The reactivity of these compounds is influenced by the presence of the halogen atoms, which can participate in different types of chemical interactions and reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-chlorophenol derivatives have been characterized using different spectroscopic and analytical techniques. For example, FT-IR spectroscopy has been used to analyze the vibrational wavenumbers, and DFT methods have been employed to compute the first hyperpolarizability and infrared intensities . The electronic properties, such as HOMO and LUMO energies, have been determined to understand the charge transfer within the molecules . Additionally, the crystal structures have revealed information about the packing and intermolecular interactions in the solid state .

Scientific Research Applications

Photoreaction Mechanisms

  • 2-Bromo-4-chlorophenol undergoes photoreaction mechanisms that have been explored using matrix-isolation infrared spectroscopy and density-functional-theory calculations. It is mainly involved in the production of 4-bromo-2,5-cyclohexadienone, with a minor pathway leading to the formation of cyclopentadienylidenemethanone⋯HBr complex (Akai, Kudoh, Takayanagi, & Nakata, 2002).

Chemical Synthesis and Electronic Properties

  • It's been used in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, leading to the creation of various derivatives via a Pd-catalyzed Suzuki cross-coupling reaction. Studies on these compounds include exploring their reactivity, electronic properties, and non-linear optical properties (Nazeer et al., 2020).

Environmental Degradation Studies

  • Research has also focused on the degradation of chlorophenols, including 2-Bromo-4-chlorophenol, in environmental contexts. For instance, the use of copper-doped titanium dioxide for the photocatalytic degradation of chlorophenols under visible light has been investigated, demonstrating effective methods for removing these compounds from the environment (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

High-Temperature Pyrolysis Studies

  • Studies on the high-temperature pyrolysis of a mixture containing 2-Bromo-4-chlorophenol have been conducted to understand the formation of various compounds like bromochlorodibenzo-p-dioxins and furans (Evans & Dellinger, 2005).

Analytical Detection Techniques

  • There have been advancements in spectrophotometric methods for detecting chlorophenols, which are crucial for environmental monitoring and ensuring water safety (Mukdasai et al., 2016).

Safety And Hazards

2-Bromo-4-chlorophenol is considered hazardous. It may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYRDJLAJYTELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219733
Record name 2-Bromo-4-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenol

CAS RN

695-96-5
Record name 2-Bromo-4-chlorophenol
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Record name 2-Bromo-4-chlorophenol
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Record name 2-Bromo-4-chlorophenol
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Record name 2-Bromo-4-chlorophenol
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Record name 2-bromo-4-chlorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
CS Evans, B Dellinger - Environmental science & technology, 2006 - ACS Publications
… The phenolic products consisted of phenol (maximum yield of 0.27% at 650 C), 2-chloro-4-bromophenol (maximum yield of 0.26% at 350 C), 2-bromo-4-chlorophenol (maximum yield of …
Number of citations: 34 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… Chlorination is also present to a lesser extent with the formation of 2-bromo-4-chlorophenol. Low-temperature formation of naphthalene, chloronaphthalene, and bromonaphthalene …
Number of citations: 43 pubs.acs.org
M Yang, X Zhang - Environmental science & technology, 2013 - ACS Publications
… By contrast, 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol exhibited similar levels of developmental toxicity. Richardson et al. (7) have found that the E isomer of 3-bromo-3-…
Number of citations: 457 pubs.acs.org
CS Evans - 2004 - search.proquest.com
… Products that contained both bromine and chlorine observed were 2-chloro-4-bromophenol and 2-bromo-4-chlorophenol over a temperature range of 500 to 700ºC with maximum …
Number of citations: 2 search.proquest.com
U Nazeer, N Rasool, A Mujahid, A Mansha, M Zubair… - Molecules, 2020 - mdpi.com
… In the present study, 2-bromo-4-chlorophenyl-2-bromobutanoate (3) was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of …
Number of citations: 9 www.mdpi.com
B Sheng, F Yang, Y Huang, Z Wang, R Yuan… - Chemical Engineering …, 2020 - Elsevier
… In this study, 2-bromo-4-chlorophenol (2-Br-4-CP) and 2-chloro-4-bromophenol (2-Cl-4-BP) were selected as the simple and typical chlorobromoaromatic compounds. Both 2-Br-4-CP …
Number of citations: 23 www.sciencedirect.com
BA van de Pas, H Smidt, WR Hagen… - Journal of Biological …, 1999 - ASBMB
… the ortho position of 3-chloro-4-hydroxyphenylacetate, 2-chlorophenol, 2,3-dichlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, pentachlorophenol, and 2-bromo-4-chlorophenol …
Number of citations: 212 www.jbc.org
LC Raiford, GR Miller - Journal of the American Chemical Society, 1933 - ACS Publications
… Nitration of 2-bromo-4-chlorophenol (2) replaced the ortho hydrogen atom to give the 6-nitro compound (1). … 2-Bromo-4-chlorophenol.—To a solution of one …
Number of citations: 12 pubs.acs.org
XQ Luo, QR Liu, YJ Han, LW Xue - Inorganic and Nano-Metal …, 2020 - Taylor & Francis
A new dinuclear cobalt(III) complex, 2[Co 2 L(HL)N 3 ]·5H 2 O, derived from the reduced Schiff base 6,6’-(2-hydroxypropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-bromo-4-…
Number of citations: 0 www.tandfonline.com
N Akai, S Kudoh, M Takayanagi, M Nakata - Chemical physics letters, 2002 - Elsevier
… In the present work, photoreactions of 2-bromophenol, 2-bromo-4-chlorophenol and 2,4-dibromophenol in low-temperature argon matrices are investigated by FTIR and DFT calculation…
Number of citations: 28 www.sciencedirect.com

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